molecular formula C16H20N2O B14456281 Acetophenone, 2-(1-imidazolyl)-2',3',4',5',6'-pentamethyl- CAS No. 73931-91-6

Acetophenone, 2-(1-imidazolyl)-2',3',4',5',6'-pentamethyl-

Cat. No.: B14456281
CAS No.: 73931-91-6
M. Wt: 256.34 g/mol
InChI Key: LQYIHXOXOZEQDM-UHFFFAOYSA-N
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Description

Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- is a chemical compound with a unique structure that combines an acetophenone moiety with an imidazole ringIts molecular formula is C11H10N2O, and it has a molecular weight of 186.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- typically involves the reaction of imidazole with acetophenone derivatives. One common method is the reaction of imidazole with 4’-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process often includes recrystallization from solvents like dichloromethane and hexane .

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .

Scientific Research Applications

Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, 2-(1-imidazolyl)-2’,3’,4’,5’,6’-pentamethyl- is unique due to its pentamethyl substitution, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole-containing acetophenones .

Properties

CAS No.

73931-91-6

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2-imidazol-1-yl-1-(2,3,4,5,6-pentamethylphenyl)ethanone

InChI

InChI=1S/C16H20N2O/c1-10-11(2)13(4)16(14(5)12(10)3)15(19)8-18-7-6-17-9-18/h6-7,9H,8H2,1-5H3

InChI Key

LQYIHXOXOZEQDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CN2C=CN=C2)C)C

Origin of Product

United States

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